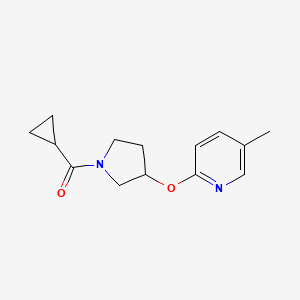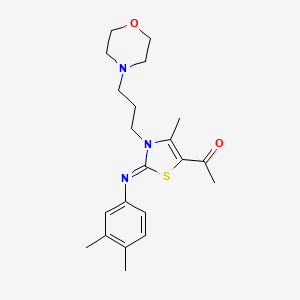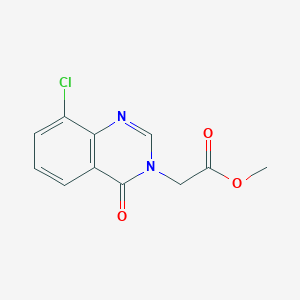![molecular formula C17H14F3NO4S B2530406 N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034339-24-5](/img/structure/B2530406.png)
N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a trifluoromethyl group, a phenyl group, a methanesulfonamide group, and a bifuran group. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Phenyl groups are common in many organic compounds and can contribute to the compound’s reactivity and physical properties. Methanesulfonamide is a functional group containing sulfur, oxygen, and nitrogen, which may contribute to the compound’s reactivity and potential biological activity. Bifuran is a type of heterocyclic compound that contains two furan rings.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate trifluoromethyl phenyl group with the bifuran group, followed by the introduction of the methanesulfonamide group. Trifluoromethyl groups can be introduced using various methods, including the use of trifluoromethyl phenyl sulfone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is generally considered to be stable under a variety of conditions, but can participate in certain types of reactions . The methanesulfonamide group could potentially undergo hydrolysis or other reactions involving the sulfur-nitrogen bond.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Structural Studies and Supramolecular Assembly
A study focused on the structural analysis of nimesulide derivatives, including compounds structurally related to N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, has shown the impact of substitution on their supramolecular assembly. X-ray powder diffraction was used to determine the crystal structures of these derivatives, revealing the nature of intermolecular interactions through Hirshfeld surface analysis and 2D fingerprint plots. This research highlights the importance of understanding molecular geometry and interactions for the development of new materials and pharmaceuticals (Dey et al., 2015).
Molecular Conformations and Self-Association
Research on the conformations and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound similar in structure to the one , utilized IR spectroscopy and quantum chemical methods. This study elucidates the formation of cyclic dimers and chain associates in solution and crystal form, respectively, providing insights into the molecular behavior that could inform the design of novel chemical entities with desired properties (Sterkhova, Moskalik, & Shainyan, 2014).
Vicarious Nucleophilic Substitutions
Another application involves the vicarious nucleophilic substitution (VNS) reactions of hydrogen in derivatives of this compound. This research offers a new perspective on the VNS process, showing its feasibility in compounds activated by sulfur-based electron-withdrawing groups, which opens up new pathways for chemical synthesis and modifications (Lemek, Groszek, & Cmoch, 2008).
Chemoselective N-Acylation Reagents
The development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for use as N-acylation reagents demonstrates the compound's role in facilitating chemoselective reactions. This research sheds light on structure-reactivity relationships and the potential for these reagents in synthetic chemistry, enhancing the efficiency and selectivity of acylation processes (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c18-17(19,20)13-5-3-12(4-6-13)11-26(22,23)21-10-14-7-8-16(25-14)15-2-1-9-24-15/h1-9,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNISMDOCXQJHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2530324.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)
![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)


![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)